molecular formula C13H24O4 B030163 Dodecanedioic acid monomethyl ester CAS No. 3903-40-0

Dodecanedioic acid monomethyl ester

Cat. No. B030163
CAS RN: 3903-40-0
M. Wt: 244.33 g/mol
InChI Key: REGGDLIBDASKGE-UHFFFAOYSA-N
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Description

Dodecanedioic acid (DDA) is a dicarboxylic acid with industrial significance, particularly as a precursor for polyamide nylon-6,12 production. Its synthesis and properties are of great interest due to its application in various fields such as biotechnology and materials science.

Synthesis Analysis

DDA can be synthesized biochemically from plant-oil derivatives like dodecanoic acid methyl ester, a product of transesterification of coconut oil. This process, utilizing the yeast Candida tropicalis, converts petrochemical-based n-dodecanes into dicarboxylic acids through targeted functionalization (Funk, Rimmel, Schorsch, Sieber, & Schmid, 2017). Additionally, the selective monoesterification of dicarboxylic acids with longer carbon chains, like dodecanedioic acid, can be achieved by diazomethane in the presence of acids with shorter carbon chains, using adsorption and alignment on alumina (Ogawa, Hiraga, Chihara, Teratani, & Taya, 1988).

Molecular Structure Analysis

The molecular structure of DDA and its esters is characterized by the presence of ester bonds. For instance, poly(xylitol-dodecanedioic acid) (PXDDA) exhibits ester bonding in its structure as confirmed by Fourier transform infrared (FTIR) analysis (Firoozi & Kang, 2019).

Chemical Reactions and Properties

DDA and its esters participate in various chemical reactions, forming diverse products. For example, PXDDA, derived from xylitol and dodecanedioic acid, demonstrates unique chemical properties suitable for tissue engineering applications (Firoozi & Kang, 2019). Another study shows the conversion of dodecanedioic acid to traumatoic acid via chemical reactions involving bromination and dehydrobromination (Zakharkin, Guseva, & Churilova, 1983).

Physical Properties Analysis

DDA derivatives demonstrate varied physical properties based on their chemical composition and molecular structure. The study of aliphatic polyesters synthesized from dodecanedioic acid and different aliphatic diols reveals materials with melting points ranging from 70 to 90 °C and high molecular weight (Barbiroli, Lorenzetti, Berti, Fiorini, & Manaresi, 2003).

Chemical Properties Analysis

The chemical properties of DDA and its derivatives are influenced by their molecular structure. For example, the PXDDA polymer exhibits high elasticity, hydrophobicity, and a low glass transition temperature, indicating significant chemical stability and versatility (Firoozi & Kang, 2019).

Scientific Research Applications

1. Production of Dodecanedioic Acid (DDA) via Biotransformation

  • Methods of Application: The yeast Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . To increase sustainability of the DDA production process, dodecanoic acid methyl ester, which can be easily obtained from transesterification of coconut oil, is used in whole-cell biotransformation by C. tropicalis . Crucial process development included a gradual pH shift, an optimized substrate feeding strategy, and monitoring the transcriptional profile .
  • Results or Outcomes: By modifying selected process parameters, a final DDA concentration of 66 g/L was achieved using a highly reliable, small-scale bioreactor system .

2. Silica-Mediated Monohydrolysis of Dicarboxylic Esters

  • Summary of Application: A new method for the monohydrolysis of dicarboxylic esters is presented, involving as key step a silanolysis at elevated temperatures at the silica gel surface . In the second step, the surface bound silyl esters are cleaved off under mild conditions, giving a straightforward and fast access to half esters .
  • Methods of Application: The method involves a silanolysis at elevated temperatures at the silica gel surface . In the second step, the surface bound silyl esters are cleaved off under mild conditions .
  • Results or Outcomes: Aliphatic dicarboxylic acid methyl esters in the range from hexanedioic to dodecanedioic acid gave satisfactory results with yields based on recovered starting material between 77 and 87% .

3. Cosmetic Composition

  • Summary of Application: Dodecanedioic Acid 1-Methyl Ester is used in cosmetic compositions . It can be used as an ingredient in various cosmetic products due to its properties.
  • Methods of Application: The specific methods of application can vary depending on the type of cosmetic product. It could be used in formulations of skin care products, hair care products, or makeup products .
  • Results or Outcomes: The outcomes can vary depending on the specific cosmetic product. Generally, it can contribute to the texture, stability, or effectiveness of the cosmetic product .

4. Production of Dodecanedioic Acid via Biotransformation of Low Cost Plant-Oil Derivatives

  • Methods of Application: The yeast Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . To increase sustainability of the DDA production process, dodecanoic acid methyl ester, which can be easily obtained from transesterification of coconut oil, is used in whole-cell biotransformation by C. tropicalis . Crucial process development included a gradual pH shift, an optimized substrate feeding strategy, and monitoring the transcriptional profile .
  • Results or Outcomes: By modifying selected process parameters, a final DDA concentration of 66 g/L was achieved using a highly reliable, small-scale bioreactor system .

Future Directions

The production of Dodecanedioic acid monomethyl ester via biotransformation represents a highly promising approach to realize sustainable, bio-based, efficient processes . This is due to increasing industrial demand for green chemicals and renewable products . The future direction could involve further optimization of the production process and exploration of other potential applications of this compound.

properties

IUPAC Name

12-methoxy-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGGDLIBDASKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282966
Record name Dodecanedioic acid monomethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Methoxy-12-oxododecanoic acid

CAS RN

3903-40-0
Record name 3903-40-0
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Record name Dodecanedioic acid monomethyl ester
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Record name Dodecanedioic acid monomethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
N Ladkau, M Assmann, M Schrewe, MK Julsing… - Metabolic …, 2016 - Elsevier
… dodecanedioic acid monomethyl ester … Thereby, dodecanedioic acid monomethyl ester (DDAME) was formed … methyl ester; DDAME, dodecanedioic acid monomethyl ester; ADAME, 12-…
Number of citations: 73 www.sciencedirect.com
HW Yoo, J Kim, MD Patil, BG Park, S Joo, H Yun… - Bioresource …, 2019 - Elsevier
… identified monooxygenase enabled the production of 44.8 ± 7.5 mM of 12-hydroxy dodecanoic acid methyl ester (HADME) and 31.8 ± 1.7 mM of dodecanedioic acid monomethyl ester (…
Number of citations: 17 www.sciencedirect.com
YOO Hee-Wang, KIM Joonwon, M PATIL… - 한국생물공학회학술 …, 2020 - dbpia.co.kr
… identified monooxygenase enabled the production of 44.8±7.5 mM of 12-hydroxy dodecanoic acid methyl ester (HADME) and 31.8±1.7 mM of dodecanedioic acid monomethyl ester (…
Number of citations: 0 www.dbpia.co.kr
Z Zhongcheng, L Jiali, S Yuxia - Journal of Chemical …, 1995 - Wiley Online Library
… acid dimethyl ester (I) was synthesized electrochemically by Kolbe reaction using P-methylglutaric acid monomethyl ester (11) and a,w-dodecanedioic acid monomethyl ester (111) as …
Number of citations: 5 onlinelibrary.wiley.com
M Schrewe, N Ladkau, B Bühler… - Advanced Synthesis & …, 2013 - Wiley Online Library
… Besides the expected products 2 and 3, accumulation of dodecanedioic acid monomethyl ester (5) was observed after 15 min (Figure 2) which was not seen in the short-term assays …
Number of citations: 121 onlinelibrary.wiley.com
M Schrewe, MK Julsing, K Lange… - Biotechnology and …, 2014 - Wiley Online Library
… acid methyl ester (DAME) via 12-hydroxydodecanoic acid methyl ester (HDAME) and 12-oxododecanoic acid methyl ester (ODAME) to dodecanedioic acid monomethyl ester (DDAME) …
Number of citations: 77 onlinelibrary.wiley.com
JM Freitas, LM Abrantes, T Darbre - Helvetica chimica acta, 2005 - Wiley Online Library
Two new ω‐(1H‐pyrrol‐3‐yl)alkanoic acids 8a,b and the corresponding amines 9a,b were prepared on large scale in 41–51 and 27–39% overall yield, respectively, starting from N‐…
Number of citations: 19 onlinelibrary.wiley.com
J Abdelkader, M Alelyani, Y Alashban, SA Alghamdi… - Molecules, 2023 - mdpi.com
… removed the dodecanedioic acid monomethyl ester. Evaporation of the washing gave the title compound (b) as oil with 60% yield (4.1 g). Dodecanedioic acid Monomethyl Ester (b): The …
Number of citations: 9 www.mdpi.com
M Kadisch, MK Julsing, M Schrewe… - Biotechnology and …, 2017 - Wiley Online Library
… , 99.8% purity), 12-hydroxydodecanoic acid methyl ester (HDAME, ≥95% purity), 12-oxododecanoic acid methyl ester (ODAME, 95% purity), and dodecanedioic acid monomethyl ester …
Number of citations: 36 onlinelibrary.wiley.com
MK Julsing, M Schrewe, S Cornelissen… - Applied and …, 2012 - Am Soc Microbiol
… Also here, slow acid (dodecanedioic acid monomethyl ester [DDAME]) formation was observed. Such acid formation can be due to overoxidation catalyzed by AlkBGT or host intrinsic …
Number of citations: 142 journals.asm.org

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